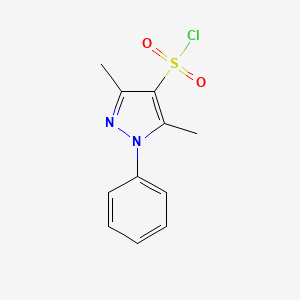

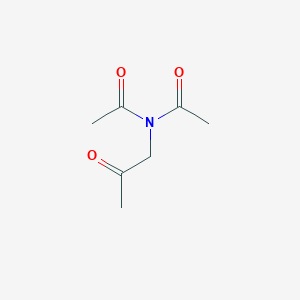

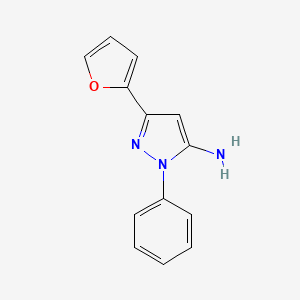

![molecular formula C9H17IN2 B1337637 三甲基[(1-甲基-1H-吡咯-2-基)甲基]氮杂鎓碘化物 CAS No. 54828-80-7](/img/structure/B1337637.png)

三甲基[(1-甲基-1H-吡咯-2-基)甲基]氮杂鎓碘化物

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-component reactions that allow for the efficient creation of new molecular structures. In the case of 1,5-Disubstituted 1H-Tetrazole derivatives, a three-component reaction involving isocyanides, carbodiimides, and trimethylsilyl azide has been reported to proceed smoothly at room temperature, yielding products in high percentages ranging from 81 to 98% . This reaction is notable for its mild conditions and the absence of side reactions,

科学研究应用

染料敏化太阳能电池

三甲基[(1-甲基-1H-吡咯-2-基)甲基]氮杂鎓碘化物已被用于可再生能源领域,特别是在染料敏化太阳能电池 (DSSC) 中。一项研究证明了使用硅基咪唑鎓离子液体碘化物源(与所讨论的化学物质密切相关)作为 DSSC 中的碘化物源。这一创新带来了显着的光能转换效率,展示了此类化合物在增强太阳能电池性能方面的潜力 (Wu 等,2013)。

化学合成和转化

在有机合成领域,三甲基[(1-甲基-1H-吡咯-2-基)甲基]氮杂鎓碘化物是各种化学转化的前体。例如,它参与了反应,导致形成 1-[(二甲氨基)甲基]-吡咯,一种吡咯系列中新型的 N-曼尼希碱。该反应强调了三甲基[(1-甲基-1H-吡咯-2-基)甲基]氮杂鎓碘化物在合成化学中的多功能性和反应性 (Zeltner 和 Bernauer,1983)。

生物材料和生物聚合物

该化合物还在生物聚合物的改性中找到了应用。例如,三甲基壳聚糖铵碘化物(由壳聚糖与甲基碘化物的反应衍生而来,与三甲基[(1-甲基-1H-吡咯-2-基)甲基]氮杂鎓碘化物密切相关)已在受控条件下合成。该过程说明了该化合物在生产不同季铵化程度的壳聚糖衍生物中的作用,这些衍生物在任何 pH 值下都可溶于水,突出了其在生物材料开发中的重要性 (Domard、Rinaudo 和 Terrassin,1986)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .

属性

IUPAC Name |

trimethyl-[(1-methylpyrrol-2-yl)methyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.HI/c1-10-7-5-6-9(10)8-11(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNZPXDBHAVOCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90492814 | |

| Record name | N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54828-80-7 | |

| Record name | N,N,N-Trimethyl(1-methyl-1H-pyrrol-2-yl)methanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

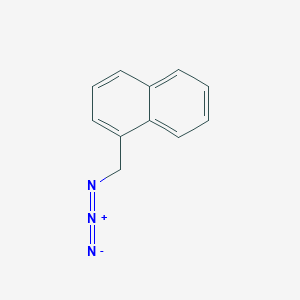

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)

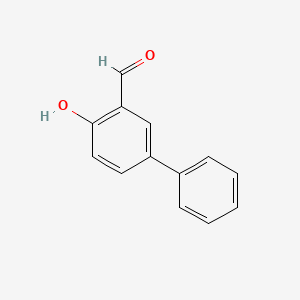

![3-[(2,4-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337567.png)

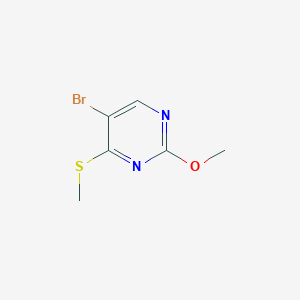

![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)

![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)